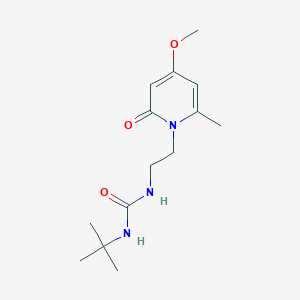

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In

Scientific Research Applications

Directed Lithiation and Synthesis Applications

- Directed lithiation of related urea and carbamate compounds demonstrates a method for introducing functional groups into specific positions of molecules, which can be crucial for synthesizing novel compounds with potential applications in medicinal chemistry and material science. The study by Keith Smith, G. El-Hiti, and M. Alshammari (2013) discusses the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products. This method's versatility could be applicable to synthesizing derivatives of the compound for various research purposes (Smith, El‐Hiti, & Alshammari, 2013).

Free Radical Scavenging and Cardioprotective Effects

- Compounds structurally related to the query compound have been studied for their free radical scavenging properties and effects on myocardial infarct size, indicating potential therapeutic applications in cardiovascular diseases. For instance, Hashimoto et al. (2001) investigated a novel water-soluble low-molecular-weight free radical scavenger's effect on hydroxyl radicals in vivo and myocardial infarct size, suggesting the relevance of such compounds in reducing oxidative stress and protecting heart tissue (Hashimoto et al., 2001).

Molecular Interaction Studies

- The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules through hydrogen bonding is critical for understanding molecular recognition, which has implications in designing drugs and understanding biological systems. Ośmiałowski et al. (2013) studied the association of four N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, providing insight into the substituent effect on complexation. This research highlights the importance of molecular interactions in the development of new chemical entities (Ośmiałowski et al., 2013).

Biodegradation and Environmental Impact

- Understanding the biodegradation of structurally related compounds, such as tert-butyl ethers, provides essential insights into their environmental impact and potential bioremediation strategies. Steffan et al. (1997) explored the biodegradation of gasoline oxygenates by propane-oxidizing bacteria, shedding light on the fate of chemical pollutants in the environment and methods for their remediation (Steffan et al., 1997).

properties

IUPAC Name |

1-tert-butyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-10-8-11(20-5)9-12(18)17(10)7-6-15-13(19)16-14(2,3)4/h8-9H,6-7H2,1-5H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUZNRUFBVUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)NC(C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)

![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)